3-chloro-2-(1H-1,2,4-triazol-1-yl)aniline
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Overview
Description
3-chloro-2-(1H-1,2,4-triazol-1-yl)aniline is a chemical compound with the molecular formula C8H7ClN4 and a molecular weight of 194.62 g/mol . This compound is characterized by the presence of a chloro group and a triazole ring attached to an aniline moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-chloro-2-(1H-1,2,4-triazol-1-yl)aniline typically involves the reaction of 3-chloroaniline with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a coupling agent to facilitate the reaction between the chloroaniline and the triazole ring . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
3-chloro-2-(1H-1,2,4-triazol-1-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-2-(1H-1,2,4-triazol-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-2-(1H-1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways . This compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
3-chloro-2-(1H-1,2,4-triazol-1-yl)aniline is unique due to its specific structure, which combines a chloro group with a triazole ring and an aniline moiety. Similar compounds include:
3-chloro-4-(1H-1,2,4-triazol-1-yl)aniline: Differing in the position of the triazole ring on the aniline.
1,2,4-triazole derivatives: A broad class of compounds with various substitutions on the triazole ring.
These compounds share some chemical properties but differ in their specific biological activities and applications.
Properties
IUPAC Name |
3-chloro-2-(1,2,4-triazol-1-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-6-2-1-3-7(10)8(6)13-5-11-4-12-13/h1-5H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFRRPZMAXQKGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C=NC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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